2-Chloro-5-(difluoromethyl)pyridine

Formulation Process Chemistry Physical Property

2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0) is a heterocyclic building block belonging to the fluoromethylpyridine class. It features a chlorine atom at the 2-position and a difluoromethyl (CHF2) substituent at the 5-position of the pyridine ring.

Molecular Formula C6H4ClF2N
Molecular Weight 163.55 g/mol
CAS No. 71701-99-0
Cat. No. B1359254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(difluoromethyl)pyridine
CAS71701-99-0
Molecular FormulaC6H4ClF2N
Molecular Weight163.55 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)F)Cl
InChIInChI=1S/C6H4ClF2N/c7-5-2-1-4(3-10-5)6(8)9/h1-3,6H
InChIKeyOSQYJPKSEWBNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0): A Strategic Fluorinated Building Block for Agrochemical and Pharmaceutical Synthesis


2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0) is a heterocyclic building block belonging to the fluoromethylpyridine class. It features a chlorine atom at the 2-position and a difluoromethyl (CHF2) substituent at the 5-position of the pyridine ring. This specific substitution pattern imparts distinct physicochemical properties, including a density of 1.368 g/mL at 25 °C, a refractive index (n20/D) of 1.492, and a calculated LogP of 2.4 . As a research chemical and key intermediate, it is employed in the synthesis of piperazine derivatives targeting MC4 receptors and serves as a foundational motif in the development of modern agrochemicals, particularly fungicides [1][2]. The difluoromethyl group is increasingly recognized as a valuable bioisostere for functionalities like pyridine-N-oxide, offering a balance of lipophilicity and hydrogen-bonding capacity that can significantly modulate molecular recognition and metabolic stability [3].

Why 2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0) Cannot Be Simply Swapped for Other Fluorinated Pyridines


In medicinal and agrochemical research, simple substitution of a -CHF2 group for a -CF3 group or a change in halogenation pattern is not trivial. The switch from a trifluoromethyl to a difluoromethyl group introduces a hydrogen atom, significantly altering the compound's electronic profile and hydrogen-bond donor capacity. This can dramatically impact target binding, metabolic stability, and overall pharmacokinetics [1]. Specifically, 2-difluoromethylpyridine has been validated as a distinct bioisosteric replacement for pyridine-N-oxide, enhancing activity in quorum sensing inhibition models, a property not shared by its trifluoromethyl counterpart [1]. Furthermore, physical properties vary considerably: 2-Chloro-5-(trifluoromethyl)pyridine is a solid (mp 32-34 °C) with a higher density (1.417 g/mL), while 2-Chloro-5-(difluoromethyl)pyridine is a liquid at room temperature with a density of 1.368 g/mL [2][3]. These differences in physical state and properties directly affect formulation, handling in synthesis, and can lead to divergent outcomes in downstream biological assays. The following evidence guide provides the specific, quantitative data necessary to make an informed selection.

Quantitative Evidence for Selecting 2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0) Over Key Comparators


Physical State and Density: Liquid Form vs. Solid Trifluoromethyl Analog

2-Chloro-5-(difluoromethyl)pyridine is a liquid at room temperature, contrasting with its closest fluorinated analog, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3), which is a solid with a melting point of 32-34 °C [1]. This fundamental difference in physical state is coupled with a lower density for the difluoromethyl compound (1.368 g/mL) compared to the trifluoromethyl compound (1.417 g/mL) [2]. The liquid state of the difluoromethyl compound can simplify handling, formulation, and certain liquid-phase synthetic processes.

Formulation Process Chemistry Physical Property

Lipophilicity Modulation: Lower LogP vs. Trifluoromethyl Analog

The calculated partition coefficient (XLogP3) for 2-Chloro-5-(difluoromethyl)pyridine is 2.4, indicating moderate lipophilicity . This is a critical differentiator from the trifluoromethyl analog, which, due to the higher fluorine content, would be expected to exhibit significantly higher lipophilicity. A lower LogP can translate to improved aqueous solubility and a distinct pharmacokinetic profile, making the difluoromethyl compound a valuable alternative when balancing permeability and solubility is crucial.

ADME Drug Design Bioisostere

Validated Bioisosteric Potential: CHF2 as a Replacement for Pyridine-N-oxide

The difluoromethylpyridine motif, as exemplified by this compound, has been validated as a bioisosteric replacement for pyridine-N-oxide. In a study on quorum sensing inhibitors, the replacement of the N-oxide group in the model compound 4NPO (IC50 = 33 ± 1.12 μM) with a 2-difluoromethylpyridine moiety led to compounds with similar or enhanced activity, such as compound 5 (IC50 = 19 ± 1.01 μM) and compound 6 (IC50 = 27 ± 0.67 μM) [1]. This provides quantitative evidence for the functional advantage of the difluoromethyl group in this context, a property that distinguishes it from other fluorinated or non-fluorinated pyridine analogs.

Medicinal Chemistry Bioisostere Quorum Sensing

Molecular Weight Advantage in Fragment-Based Design

2-Chloro-5-(difluoromethyl)pyridine possesses a molecular weight of 163.55 g/mol, which is 18 g/mol lower than its trifluoromethyl analog, 2-Chloro-5-(trifluoromethyl)pyridine (181.55 g/mol) [1]. In fragment-based drug discovery and lead optimization, this lower molecular weight is a significant advantage, as it provides more room for structural elaboration without exceeding desirable molecular weight thresholds (e.g., Lipinski's Rule of Five). The difluoromethyl group offers a balance of added mass and the beneficial properties of fluorine, making it a more efficient fragment than the heavier -CF3 group.

Fragment-Based Drug Discovery Lead Optimization Molecular Property

High-Impact Application Scenarios for 2-Chloro-5-(difluoromethyl)pyridine (CAS 71701-99-0)


Synthesis of Next-Generation Fungicidal Mixtures

As detailed in recent patent literature (e.g., WO2025078181A1), substituted pyridines with a -CHF2 group are active components in novel fungicidal mixtures [1]. The specific substitution pattern of 2-Chloro-5-(difluoromethyl)pyridine, combined with its distinct physicochemical properties, makes it a key intermediate for synthesizing these advanced crop protection agents. Its liquid state (density 1.368 g/mL) facilitates handling in large-scale synthesis, while its moderate LogP (2.4) may contribute to favorable distribution within plant tissues, offering a potential advantage over more lipophilic trifluoromethyl analogs.

Development of Piperazine-Derived MC4 Receptor Agonists

2-Chloro-5-(difluoromethyl)pyridine is explicitly cited as a useful research chemical for the preparation of piperazine derivatives targeting the melanocortin-4 (MC4) receptor, as referenced in patent WO-2020061150-A1 [2]. The compound serves as a crucial building block for constructing the core pharmacophore. Its lower molecular weight (163.55 g/mol) compared to a -CF3 analog provides a key advantage in this context, allowing medicinal chemists to maintain a lower overall molecular weight for the final agonist, which is beneficial for oral bioavailability and CNS penetration, both critical for MC4 receptor-targeted therapeutics.

Exploration of Bioisosteric Replacements in Antibiotic Discovery

The demonstrated ability of the difluoromethylpyridine moiety to serve as an effective bioisostere for pyridine-N-oxide, resulting in enhanced quorum sensing inhibitory activity (IC50 improvement up to 1.7-fold) [3], positions 2-Chloro-5-(difluoromethyl)pyridine as a valuable scaffold for antibiotic discovery programs. Researchers focused on targeting bacterial virulence pathways, such as those in Pseudomonas aeruginosa, can utilize this compound to synthesize focused libraries. The strategy involves replacing problematic N-oxide functionalities with this core to potentially improve potency, as shown with compounds achieving IC50 values as low as 19 μM.

Liquid-Phase and Flow Chemistry Process Development

The liquid physical state of 2-Chloro-5-(difluoromethyl)pyridine at standard room temperature and its defined density of 1.368 g/mL make it an excellent candidate for liquid-phase synthesis and continuous flow chemistry applications . This is a distinct advantage over its solid trifluoromethyl analog (mp 32-34 °C), which requires pre-dissolution or heated lines in flow setups. For process chemists developing scalable, efficient, and automated synthetic routes to fluorinated heterocycles, this compound's liquid form simplifies reagent handling, improves mixing, and reduces operational complexity.

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